molecular formula C10H9N3 B1349383 4-Phenylpyrimidin-2-amine CAS No. 2305-87-5

4-Phenylpyrimidin-2-amine

Cat. No.: B1349383
CAS No.: 2305-87-5
M. Wt: 171.2 g/mol
InChI Key: DMEGQEWPMXDRMO-UHFFFAOYSA-N
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Description

4-Phenylpyrimidin-2-amine is an organic compound with the molecular formula C10H9N3. It is a heterocyclic aromatic amine, characterized by a pyrimidine ring substituted with a phenyl group at the fourth position and an amino group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

4-Phenylpyrimidin-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. This is achieved through the disruption of cell signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can influence gene expression by modulating transcription factors, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of specific kinases. This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Furthermore, this compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also influence the metabolic flux, potentially affecting the levels of other metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in certain tissues, depending on its affinity for specific cellular components. This distribution pattern can influence the overall efficacy and toxicity of the compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of this compound in the nucleus allows it to modulate gene expression and influence various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidin-2-amine typically involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another common method involves the reaction of 2-aminopyrimidine with phenylboronic acid under Suzuki coupling conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenylpyrimidin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

This comprehensive overview highlights the significance of 4-Phenylpyrimidin-2-amine in various scientific domains and its potential as a valuable compound in research and industry

Properties

IUPAC Name

4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEGQEWPMXDRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344678
Record name 4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-87-5
Record name 4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-phenylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3.0 g (17.1 mmol) 3-(dimethylamino)acrylophenone and 10.2 g (56.5 mmol) guanidine carbonate in 50 ml methanol was added 21.2 ml (114 mmol) sodium methylate (5.4M in methanol) and the mixture heated at reflux for 3 hours. The reaction mixture was then concentrated in vacuo. On addition of 50 ml water, a precipitate appeared which was collected by filtration and washed sequentially with water and ether to afford 2.4 g (82%) 2-amino-4-phenylpyrimidine as a crystalline solid. EI-MS m/e (%): 171 (M+, 100), 170 ([M—H]+, 94).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of bromobenzene (4.43 mL, 42.06 mmol) in dry THF (100 mL) at −78° C. was added BuLi (394 mL, 63.08 mmol) and the mixture left to stir at −78° C. for 2 h. To this was added 2-aminopyrimidine (2.0 g, 21.03 mmol) in hot toluene (80 mL) over a 15 minutes period. The mixture was refluxed for 16 h and allowed to cool to room temperature and carefully quenched with aqueous NaHCO3. The mixture was filtered and the filtrate concentrated under vacuum. The residue was then dissolved in DCM and washed with aqueous NaHCO3, brine and dried (MgSO4). The solvent was removed to afford 350 mg of 47 (10%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.32 (d, J=4.8 Hz, 1H), 7.97 (m, 2H), 7.45 (m, 3H), 7.02 (J=4.8 Hz, 1H). 5.27 (br s, 2H); MS (+)-ES [M+H]+ 172.2 m/z.
Quantity
4.43 mL
Type
reactant
Reaction Step One
Name
Quantity
394 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches for 4-phenylpyrimidin-2-amine derivatives?

A: One frequently used method involves a one-pot synthesis strategy. This approach utilizes N,N-dimethylformamide or acetamide as starting materials, with xylene serving as the solvent. [] The process involves the formation of amide acetals or ketones, followed by a reaction with an acyl benzene compound to yield enaminone derivatives. Finally, a ring closure reaction with guanidine hydrochloride produces the desired this compound derivatives. [] This method boasts several advantages, including straightforward operation, simplified separation and purification steps, and suitability for industrial-scale production, achieving yields ranging from 38.4% to 62.8%. [] Another method utilizes the reaction between a chalcone and guanidine in the presence of a catalyst like MgFe2O4 magnetic nanoparticles. []

Q2: How is the structure of this compound derivatives confirmed?

A2: Researchers employ various spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms present in the molecule, as well as their chemical environment. []
  • MS (Mass Spectrometry): This technique helps determine the molecular weight and fragmentation pattern of the compound, offering valuable insights into its structure. []
  • Melting Point Determination: Measuring the melting point of the synthesized compound and comparing it with literature values can help verify its identity. []

Q3: What are the potential applications of this compound derivatives?

A3: Research indicates that this compound derivatives exhibit promising biological activities, suggesting their potential use in various applications:

  • Antimicrobial agents: Studies have demonstrated that bis-heterocycles incorporating the this compound moiety display a broad spectrum of antimicrobial activity. [] This finding highlights their potential as lead compounds in developing novel antimicrobial drugs.

Q4: How does the structure of this compound influence its coordination chemistry?

A: The presence of the nitrogen atoms in the pyrimidine ring and the amine group makes this compound and its derivatives capable of acting as ligands in coordination chemistry. Studies show that N-(diphenylphosphino)-4-phenylpyrimidin-2-amine (Hphpya) can act as a ligand for gold(I) ions, forming both heteroleptic and homoleptic complexes. [] The nitrogen atoms in Hphpya can participate in hydrogen bonding, influencing the solid-state structures of the gold complexes. []

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